

# A Comparative Guide to the Efficiency and Stability of Mixed Tin-Lead Perovskites

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In the rapidly evolving landscape of next-generation photovoltaics, mixed tin-lead (Sn-Pb) perovskites have emerged as a compelling class of materials. Their tunable bandgaps and potential for reduced lead content offer a promising path towards highly efficient and more environmentally benign solar cells, particularly in the context of all-perovskite tandem devices. [1][2][3] However, the inclusion of tin introduces unique challenges, primarily concerning the material's intrinsic instability. This guide provides a comprehensive comparison of the efficiency and stability of mixed Sn-Pb perovskites against their lead-only counterparts, grounded in experimental data and field-proven insights. We will delve into the fundamental material properties, degradation mechanisms, and the strategic approaches being employed to enhance their performance and longevity.

## The Rationale for Tin: Beyond Lead-Only Perovskites

Lead-based perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs). However, two primary limitations drive the exploration of alternatives: the toxicity of lead and a bandgap that is not optimal for single-junction cells according to the Shockley-Queisser limit.[2][3] The partial or complete substitution of lead with tin offers distinct advantages:

- Tunable Bandgap: By adjusting the Sn:Pb ratio, the bandgap of the perovskite can be tuned to absorb a broader range of the solar spectrum, making them ideal for the bottom cell in all-perovskite tandem solar cells.[1][2][3]
- Reduced Lead Content: Incorporating tin reduces the overall lead content in the device, mitigating concerns related to toxicity and environmental impact.[1][4]
- Potential for Higher Efficiency: The narrower bandgaps achievable with Sn-Pb mixtures (1.2-1.3 eV) are theoretically capable of yielding higher single-junction efficiencies compared to their pure lead counterparts.[1]

However, it is crucial to note that a life cycle assessment has suggested that the manufacturing impact of tin precursors can be higher than that of lead, underscoring the need for significant efficiency gains in tin-containing devices to offset this environmental cost.[5][6]

## Efficiency Landscape: A Quantitative Comparison

The power conversion efficiency of mixed Sn-Pb perovskite solar cells has been steadily increasing, with recent reports demonstrating PCEs exceeding 20%. [7] Below is a comparative summary of representative device performances.

Perovskite Composition	Device Architecture	PCE (%)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF	Reference
CH <sub>3</sub> NH <sub>3</sub> PbI <sub>3</sub>	n-i-p	~20	~1.1	~23	~0.8	General Literature
FA0.5MA0.5Sn0.5Pb0.5I3	p-i-n	17.6	0.75	30.5	0.77	[8]
(FA,MA,Cs)(Sn,Pb)I3	p-i-n	20.4	>0.8	>30	>0.8	[7]
FASnI3 (Pb-free)	p-i-n	~10	~0.6	~25	~0.65	[2][3]

## Key Insights:

- Device Architecture: The inverted (p-i-n) device architecture is generally favored for Sn-containing perovskites. This is attributed to the shorter charge carrier diffusion length and lower hole mobility in these materials, which can lead to significant interfacial recombination in the conventional n-i-p structure.[1][9]
- Open-Circuit Voltage (Voc) Deficit: A persistent challenge in Sn-Pb PSCs is the lower open-circuit voltage compared to lead-only devices. This is largely due to the facile oxidation of  $\text{Sn}^{2+}$  to  $\text{Sn}^{4+}$ , which creates defects and non-radiative recombination pathways.[8]

## The Achilles' Heel: Understanding Instability in Mixed Tin-Lead Perovskites

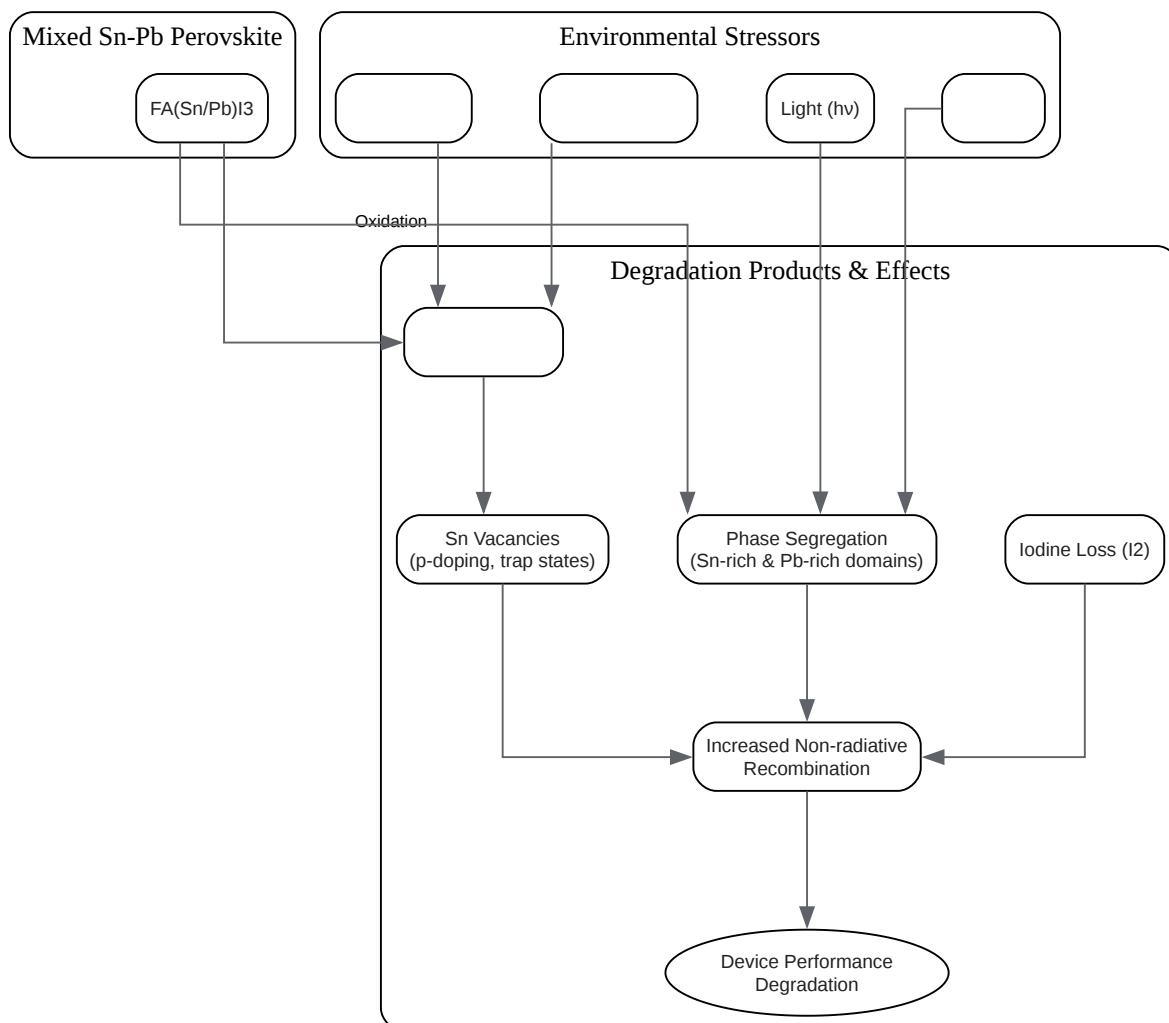
The primary obstacle to the widespread adoption of mixed Sn-Pb perovskites is their inherent instability, which is significantly more pronounced than in their lead-only counterparts. The root cause of this instability is the susceptibility of  $\text{Sn}^{2+}$  to oxidation to  $\text{Sn}^{4+}$ .[1][10]

## Degradation Mechanisms

Several interconnected mechanisms contribute to the degradation of mixed Sn-Pb perovskites:

- Oxidation: In the presence of oxygen and moisture,  $\text{Sn}^{2+}$  readily oxidizes to  $\text{Sn}^{4+}$ . This process creates Sn vacancies, which act as p-type dopants and deep-level trap states, leading to increased charge carrier recombination and a decline in photovoltaic performance. [10][11][12]
- Phase Segregation: Under illumination or thermal stress, mixed Sn-Pb perovskites can undergo phase segregation, leading to the formation of Sn-rich and Pb-rich domains. This disrupts the uniform bandgap and charge transport properties of the material.
- Iodine Vacancy Formation: Radiation-induced defects, such as iodine vacancies and interstitials, can disrupt the perovskite lattice. However, studies have shown that mixed Sn-Pb perovskites exhibit enhanced radiation resistance compared to lead-only perovskites, as these defects are suppressed and behave as shallower-level defects.[13]

The following diagram illustrates the key degradation pathways in mixed Sn-Pb perovskites.

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Caption: Key degradation pathways in mixed Sn-Pb perovskites.

## Comparative Stability Data

The following table summarizes the stability of mixed Sn-Pb perovskites in comparison to lead-only and tin-only perovskites under various stress conditions.

Perovskite Type	Stress Condition	Stability Metric	Key Findings	Reference
Mixed Sn-Pb	Ambient Air	PCE Decay	Significantly faster degradation than Pb-only PSCs. <a href="#">[1]</a>	
Mixed Sn-Pb	Continuous Illumination	T92	Retained 92% of initial efficiency after 450 hours (encapsulated). <a href="#">[7]</a>	<a href="#">[7]</a>
Mixed Sn-Pb vs. Pb-only	$\gamma$ -ray Irradiation	PCE Reduction	Sn-Pb PSCs showed significantly less degradation (31% vs 48% at 0.75 kGy). <a href="#">[13]</a>	<a href="#">[13]</a>
Sn-only	Ambient Air	PCE Decay	Rapid degradation, often within minutes to hours without encapsulation. <a href="#">[11]</a>	<a href="#">[14]</a>

## Strategies for Enhancing Efficiency and Stability

A significant portion of current research is dedicated to developing strategies to mitigate the instability of mixed Sn-Pb perovskites and improve their efficiency. These can be broadly categorized as follows:

## Additive Engineering

The incorporation of additives into the perovskite precursor solution is a widely adopted and effective strategy.

- Reducing Agents: Additives like tin(II) fluoride (SnF<sub>2</sub>) are commonly used to suppress the oxidation of Sn<sup>2+</sup> to Sn<sup>4+</sup>.[\[9\]](#)[\[15\]](#)
- Antioxidants: Molecules that can act as free radical scavengers can help prevent the oxidation of the perovskite material.
- Grain Boundary Passivation: Additives can passivate defects at the grain boundaries of the perovskite film, reducing non-radiative recombination and improving charge transport.[\[16\]](#)

## Compositional Engineering

Careful tuning of the perovskite composition can have a profound impact on its stability and performance.

- A-site Cation Engineering: Replacing organic cations like methylammonium (MA<sup>+</sup>) with formamidinium (FA<sup>+</sup>) or incorporating inorganic cations like cesium (Cs<sup>+</sup>) can improve the thermal and structural stability of the perovskite lattice.[\[9\]](#)
- Dimensionality Engineering: Introducing bulky organic cations to form 2D/3D hybrid perovskite structures can enhance stability by creating a protective 2D layer over the 3D perovskite.

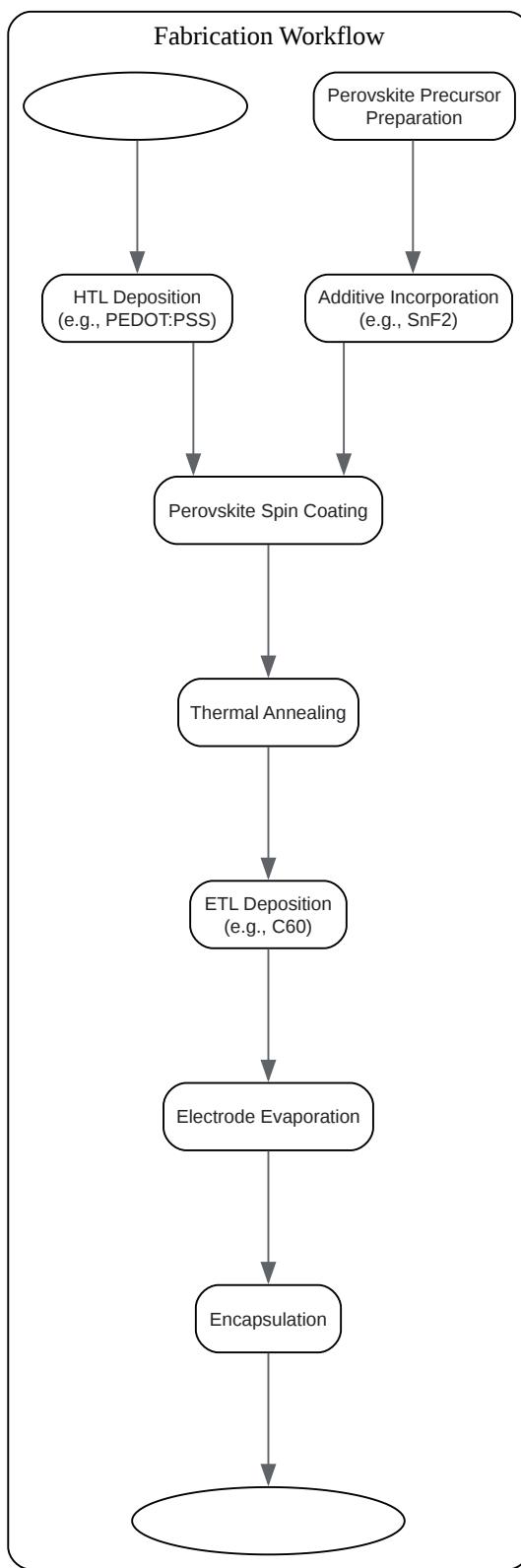
## Interfacial Engineering

The interfaces between the perovskite layer and the charge transport layers are critical for efficient charge extraction and device stability.

- Charge Transport Layer Modification: Optimizing the electron and hole transport layers (ETL and HTL) to ensure proper energy level alignment and reduce interfacial recombination is crucial.[\[4\]](#)
- Passivation of Buried Interfaces: Applying passivation agents at the interface between the perovskite and the underlying charge transport layer can significantly reduce recombination

losses.[\[17\]](#)

The following workflow illustrates a generalized approach to fabricating and stabilizing mixed Sn-Pb perovskite solar cells.



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Caption: Generalized fabrication workflow for mixed Sn-Pb perovskite solar cells.

## Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols are essential.

### Fabrication of a p-i-n Mixed Sn-Pb Perovskite Solar Cell

This protocol is a representative example and may require optimization based on specific laboratory conditions and materials.

- Substrate Preparation:
  - Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  - Dry the substrates with a nitrogen gun and treat with UV-ozone for 20 minutes.
- Hole Transport Layer (HTL) Deposition:
  - Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 30 seconds.
  - Anneal the substrate at 150 °C for 15 minutes in ambient air.
- Perovskite Precursor Solution Preparation (inside a nitrogen-filled glovebox):
  - Prepare a 1.2 M solution of FA0.5MA0.5Sn0.5Pb0.5I3 in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
  - Add SnF2 (e.g., 10 mol%) to the precursor solution as a stabilizing additive.
  - Stir the solution at room temperature for at least 2 hours.
- Perovskite Film Deposition (inside a nitrogen-filled glovebox):
  - Transfer the substrates with the HTL into the glovebox.
  - Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds.

- During the last 10 seconds of spinning, dispense an antisolvent (e.g., chlorobenzene) onto the substrate.
- Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.
- Electron Transport Layer (ETL) and Electrode Deposition:
  - Deposit a C60 layer (e.g., 20 nm) and a BCP buffer layer (e.g., 8 nm) by thermal evaporation.
  - Deposit a metal electrode (e.g., 100 nm of Ag or Cu) by thermal evaporation.

## Characterization Techniques

A comprehensive suite of characterization techniques is necessary to evaluate the efficiency and stability of mixed Sn-Pb perovskite solar cells.[18]

- Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF). It is crucial to report scan direction and speed due to potential hysteresis.[19]
- External Quantum Efficiency (EQE): To measure the spectral response of the solar cell.
- X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite film.[18]
- Scanning Electron Microscopy (SEM): To visualize the morphology and grain structure of the perovskite film.[18]
- Atomic Force Microscopy (AFM): To characterize the surface topography and roughness of the film.[18]
- Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To investigate charge carrier dynamics and recombination processes.
- X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states at the surface of the perovskite film.[18]

- Stability Testing:
  - Maximum Power Point (MPP) Tracking: To assess the operational stability of the device under continuous illumination.[20]
  - Environmental Stress Testing: To evaluate stability under controlled conditions of humidity, temperature, and light exposure.

## Future Outlook and Challenges

Mixed tin-lead perovskites hold immense promise for the future of photovoltaics, particularly in the development of highly efficient all-perovskite tandem solar cells.[2][3][21] However, several key challenges must be addressed to realize their full potential:

- Long-term Stability: Achieving long-term operational stability comparable to conventional silicon solar cells remains the most significant hurdle.
- Reducing Voc Loss: Developing more effective strategies to suppress  $\text{Sn}^{2+}$  oxidation and passivate defects is crucial for improving the open-circuit voltage.
- Scalable Fabrication: Translating high-efficiency laboratory-scale devices to large-area modules using scalable fabrication techniques is essential for commercialization.
- Encapsulation: The development of robust and low-cost encapsulation methods is critical to protect the sensitive perovskite layer from environmental degradation.

By focusing on fundamental material science, innovative device engineering, and rigorous characterization, the research community is poised to overcome these challenges and unlock the full potential of mixed tin-lead perovskite solar cells.

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